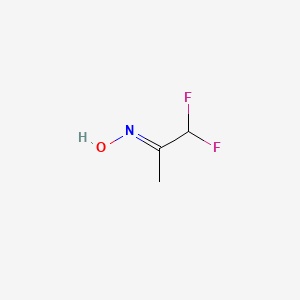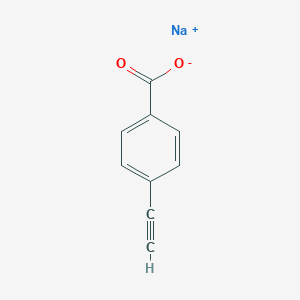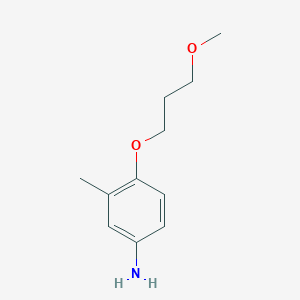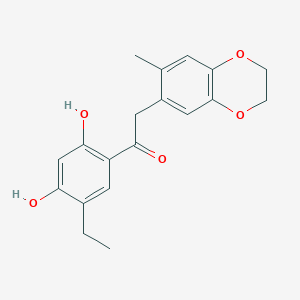
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine is an organic compound with the molecular formula C3H5F2NO and a molecular weight of 109.07 g/mol It is a derivative of acetone oxime where two hydrogen atoms on the methyl group are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine can be synthesized through the reaction of 1,1-difluoroacetone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours until the formation of the oxime is complete .
Industrial Production Methods
Industrial production methods for 1,1-difluoroacetone oxime are not well-documented in the literature. the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-difluoroacetone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes, making it a useful tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetone oxime: The parent compound without fluorine substitution.
1,1-Difluoroacetone: The ketone precursor to the oxime.
Fluoroacetone oxime: A related compound with a single fluorine substitution.
Uniqueness
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated counterparts. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules and for developing new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO/c1-2(6-7)3(4)5/h3,7H,1H3/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWVMFRXDOXYPP-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydron;chloride](/img/structure/B7805829.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B7805845.png)



![[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]azanium;chloride](/img/structure/B7805888.png)
![4-[2-(2-Fluoro-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B7805895.png)





![4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile](/img/structure/B7805934.png)
